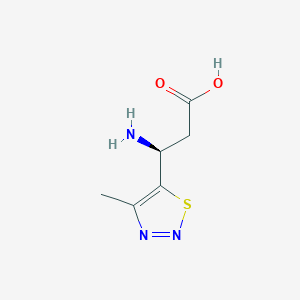

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |

InChI Key |

QCNKVVAMACAZFR-BYPYZUCNSA-N |

Isomeric SMILES |

CC1=C(SN=N1)[C@H](CC(=O)O)N |

Canonical SMILES |

CC1=C(SN=N1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3-Thiadiazole Core

- The 1,2,3-thiadiazole ring is generally synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate carboxylic acid precursors or their derivatives.

- Phosphorus oxychloride (POCl3) is commonly employed as a dehydrating agent to facilitate cyclodehydration, converting thiosemicarbazides and aromatic carboxylic acids into the thiadiazole ring system.

- Reaction conditions typically involve stirring at room temperature followed by heating at 80–90 °C for 1 hour, then refluxing in water to complete the cyclization.

Coupling with the Amino Acid Backbone

- The coupling of the thiadiazole ring to the propanoic acid backbone with an amino group at the 3-position requires stereocontrol to ensure the (3S) configuration.

- This is often achieved by starting from chiral amino acid derivatives or by employing chiral catalysts or auxiliaries during the coupling step.

- Reducing agents such as sodium borohydride may be used to reduce intermediates selectively, while oxidizing agents like hydrogen peroxide can be applied to adjust oxidation states during synthesis.

Purification and Characterization

- The crude product is typically purified by recrystallization or chromatographic techniques to achieve high purity.

- Characterization involves NMR spectroscopy (1H and 13C), IR spectroscopy, and elemental analysis to confirm the structure and purity.

Representative Synthetic Procedure (Adapted from Related Thiadiazole Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic carboxylic acid (methyl-substituted) + thiosemicarbazide + POCl3, stir 20 min RT, then heat 80–90 °C 1 h | Cyclodehydration to form 1,2,3-thiadiazole ring | 70–85 | Reaction monitored by TLC |

| 2 | Reduction with sodium borohydride in suitable solvent | Selective reduction of intermediate | 80–90 | Controls oxidation state |

| 3 | Coupling with chiral amino acid derivative under controlled temperature | Formation of amino acid-thiadiazole conjugate | 75–90 | Stereochemistry controlled |

| 4 | Purification by recrystallization | Isolation of pure product | — | Characterization by NMR, IR, elemental analysis |

Note: The exact conditions such as solvents, temperature, and time vary depending on the specific synthetic route and scale.

Comparative Analysis with Related Thiadiazole Derivatives

Research on related 1,3,4-thiadiazole derivatives shows similar synthetic approaches involving cyclodehydration of thiosemicarbazides with aromatic acids, followed by functional group modifications to introduce various substituents and amino acid moieties. For example:

- Aromatic 1,3,4-thiadiazole-2-amine derivatives are synthesized by cyclodehydration with phosphorus oxychloride and thiosemicarbazide, followed by acetylation or coupling with acid chlorides to yield amides.

- These methods provide a framework adaptable to the synthesis of 1,2,3-thiadiazole derivatives like this compound, with modifications to accommodate ring type and substituents.

Data Table: Summary of Key Synthetic Parameters and Outcomes

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Cyclodehydration agent | Phosphorus oxychloride (POCl3) | Essential for ring closure |

| Reaction temperature | 80–90 °C (cyclodehydration) | Controlled to avoid side reactions |

| Reducing agent | Sodium borohydride | For selective reduction steps |

| Solvents | Polar aprotic (e.g., tetrahydrofuran), water for reflux | Choice affects yield and purity |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield range | 70–90% per step | Dependent on conditions and scale |

| Stereochemical control | Chiral starting materials or catalysts | Critical for (3S) enantiomer formation |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiadiazole derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This can result in the modulation of biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: Thiazole vs. Thiadiazole Derivatives

The compound (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid () differs by replacing the 1,2,3-thiadiazole ring with a 1,3-thiazole. Key distinctions include:

- Heterocycle Composition :

- Thiadiazole: Contains two nitrogen atoms and one sulfur in a five-membered ring (1,2,3-thiadiazole).

- Thiazole: Contains one nitrogen and one sulfur atom.

- Substituent Position : The methyl group in the target compound is at the 4-position (thiadiazole), versus the 2-position (thiazole) in the analog. This positional variance influences steric interactions and solubility.

Functional Analog: Antimycobacterial Thiazole-Based Amino Acids

describes α-amino acids with substituted thiazole rings (e.g., compounds 3a–5e). A comparison is summarized below:

Key Observations :

- Synthesis Complexity : Both classes involve multi-step routes, but thiadiazole synthesis may demand specialized reagents due to the heterocycle’s instability.

- Bioactivity Drivers : Halogenated aryl groups in thiazole analogs enhance lipophilicity and target affinity, whereas the methyl group in the thiadiazole derivative may optimize metabolic stability.

Pharmaceutical Context: Impurity Standards

This underscores the importance of rigorous purification for the target compound, especially if intended for therapeutic use.

Biological Activity

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, presenting data from various studies and case analyses.

- Molecular Formula: C₆H₉N₃O₂S

- Molecular Weight: 187.22 g/mol

- CAS Number: 1841667-18-2

Antimicrobial Properties

The thiadiazole ring system is recognized for its antimicrobial properties. Compounds containing this moiety have demonstrated significant activity against various bacterial and fungal strains. For instance, derivatives of thiadiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects.

| Compound | Target Organism | MIC (μg/mL) | Activity Description |

|---|---|---|---|

| 8d | A. niger | 32 | Significant antifungal activity |

| 8e | C. albicans | 42 | Moderate antifungal activity |

| 19 | S. aureus | 62.5 | Marginal activity |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with biomolecules such as DNA and proteins. The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes effectively, enhancing their bioavailability and interaction with cellular targets .

Case Studies

- Antimicrobial Activity : A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. It was found that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria .

- Cytostatic Properties : Research indicated that certain derivatives of thiadiazole could exhibit cytostatic effects, suggesting potential applications in cancer therapy .

- Synergistic Effects : The combination of this compound with other pharmacologically active compounds has shown promise in enhancing therapeutic efficacy while reducing toxicity through synergistic mechanisms .

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of thiadiazole rings and chiral resolution to achieve the (3S) configuration. Key steps include:

- Thiadiazole formation : Using 4-methylthiosemicarbazide with α-keto acids under acidic conditions .

- Chiral resolution : Enzymatic or chromatographic methods to isolate the (3S) enantiomer.

- Yield optimization : Adjusting reaction time (e.g., 2–24 hours), temperature (reflux at 80–100°C), and stoichiometry of reducing agents like NaBH3CN (85–90% yield) .

Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | EtOH, reflux, 2h | 80–88% |

| 2 | NaBH3CN, MeOH, 0°C–RT | 85–90% |

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm stereochemistry and substituent positions (e.g., δ 2.4 ppm for methyl-thiadiazole protons) .

- IR Spectroscopy : Peaks at 1700–1750 cm<sup>-1</sup> for carboxylic acid and 3300 cm<sup>-1</sup> for NH2.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiopurity (>98% ee) .

Q. What preliminary biological assays are suitable for screening its neuroprotective potential?

Methodological Answer:

- In vitro models : Primary neuronal cultures exposed to oxidative stress (H2O2 or glutamate excitotoxicity) .

- Metrics : Cell viability (MTT assay), ROS reduction (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .

- Dose-response : Test 1–100 μM concentrations; IC50 values compared to reference compounds like riluzole .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Store at –20°C in inert gas (N2 or Ar) to prevent decomposition. Avoid >50°C .

- Hydrolytic stability : Susceptible to degradation in aqueous buffers (pH <3 or >10). Use lyophilized form for long-term storage .

Safety Precautions : - Follow P233 (keep container sealed) and P407 (store in corrosion-resistant containers) .

Q. How can researchers differentiate this compound from structurally similar analogs?

Methodological Answer:

- Functional group analysis : Compare substituents (e.g., 4-methylthiadiazole vs. pyrazole or triazole rings) via LC-MS .

- Biological profiling : Screen against bacterial strains (e.g., Mycobacterium tuberculosis) or neurotransmitter receptors to highlight unique activity .

Advanced Research Questions

Q. How can contradictory data on its antimycobacterial activity be resolved across studies?

Methodological Answer:

- Strain-specificity : Test against multiple Mycobacterium strains (e.g., H37Rv vs. clinical isolates) .

- Synergistic assays : Combine with first-line drugs (isoniazid, rifampicin) to identify potentiation effects .

- Resistance profiling : Use gene knockout strains to pinpoint molecular targets (e.g., inhA or katG pathways) .

Q. What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the thiadiazole 4-position .

- Bioisosteric replacement : Replace thiadiazole with 1,2,4-triazole and assess changes in IC50.

- Computational modeling : Dock derivatives into bacterial enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. What experimental designs elucidate its mechanism of action in neurological pathways?

Methodological Answer:

- Receptor binding assays : Radiolabeled ligand competition studies for GABAA or NMDA receptors .

- Metabolomics : Track incorporation into amino acid biosynthesis pathways using <sup>13</sup>C-labeled glucose .

- Electrophysiology : Patch-clamp recordings to measure ion channel modulation in hippocampal neurons .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

- Cell panel screening : Test on >10 cancer/normal cell lines (e.g., HEK293, SH-SY5Y) to identify selectivity .

- Apoptosis markers : Quantify Bax/Bcl-2 ratios and mitochondrial membrane potential (JC-1 dye) .

- Metabolic profiling : Use Seahorse assays to compare glycolysis vs. oxidative phosphorylation inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.